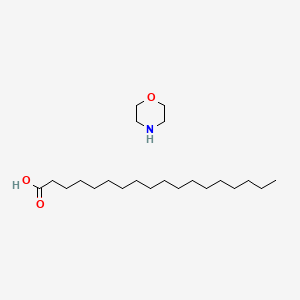

Morpholine stearate

Descripción

Morpholine stearate (CAS 22707-25-1) is a morpholine derivative formed by the reaction of morpholine (C₄H₉NO) with stearic acid (C₁₈H₃₆O₂), resulting in a salt with the formula C₂₂H₄₅NO₃. It is classified as a fatty acid salt of morpholine, combining the hydrophilic morpholine ring with the lipophilic stearate chain. This amphiphilic structure makes it suitable for applications in surfactants, emulsifiers, and industrial coatings .

Propiedades

Número CAS |

22707-25-1 |

|---|---|

Fórmula molecular |

C18H36O2.C4H9NO C22H45NO3 |

Peso molecular |

371.6 g/mol |

Nombre IUPAC |

morpholine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);5H,1-4H2 |

Clave InChI |

UKVYVYQRDUUCBK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |

Descripción física |

Liquid |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Morpholine stearate can be synthesized through a straightforward reaction between morpholine and stearic acid. The reaction typically involves heating the two reactants together, allowing them to form the desired product. The reaction can be represented as follows:

C4H9NO+C18H36O2→C4H9NO⋅C18H36O2

Industrial Production Methods

In industrial settings, the production of morpholine stearate often involves the use of large-scale reactors where morpholine and stearic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the final product, which can be used in various applications .

Análisis De Reacciones Químicas

Hydrolysis of Morpholine Stearate

As an ester, morpholine stearate can undergo hydrolysis under acidic or basic conditions, breaking the ester bond to regenerate morpholine and stearic acid.

Reaction Mechanism :

Conditions :

-

Acidic hydrolysis: Typically involves strong acids (e.g., HCl) and heat.

-

Basic hydrolysis: Uses alkali metals (e.g., NaOH) and elevated temperatures.

Reactions Involving Morpholine’s Amine Group

Morpholine’s amine functionality may participate in additional reactions, though stearate formation could reduce its reactivity:

-

Acid-Base Reactions : Morpholine can react with acids to form salts (e.g., morpholinium chloride), but the stearate ester may stabilize the compound against protonation .

-

Catalytic Applications : While not directly studied for morpholine stearate, morpholine derivatives are known to act as organocatalysts in reactions like 1,4-additions, where their amine and ether groups facilitate intermediate formation .

Transesterification

Morpholine stearate, as an ester, may undergo transesterification with alcohols to form new esters and regenerate morpholine. This reaction is common in ester chemistry but lacks direct experimental evidence in the provided sources.

Reaction Mechanism :

Data Table: Key Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | Morpholine + Stearic Acid | Morpholine Stearate | Heat, controlled environment |

| Hydrolysis | Morpholine Stearate + H⁺/OH⁻ | Morpholine + Stearic Acid | Acid/base catalyst, heat |

| Acid-Base Reaction | Morpholine Stearate + Acid | Morpholinium Salt + Stearic Acid | Acidic conditions, room temperature |

Research Findings and Gaps

-

Synthesis : The esterification reaction is well-documented in chemical databases , but specific reaction conditions (e.g., temperature, catalysts) are not detailed in the provided sources.

-

Catalytic Roles : Morpholine derivatives exhibit catalytic activity in asymmetric synthesis , suggesting potential applications for morpholine stearate in similar contexts, though no direct evidence exists.

-

Hydrolysis and Stability : Limited data on hydrolysis kinetics or stability under varying conditions.

Aplicaciones Científicas De Investigación

Morpholine stearate has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, detergents, and other industrial products due to its emulsifying properties

Mecanismo De Acción

The mechanism of action of morpholine stearate primarily involves its ability to act as a surfactant. By reducing the surface tension between different phases, it helps in the formation of stable emulsions. This property is particularly useful in various industrial and pharmaceutical applications where stable mixtures are required .

Comparación Con Compuestos Similares

Comparison with Other Morpholine Fatty Acid Salts

Morpholine stearate belongs to a family of morpholine salts with varying fatty acid chains. Key structural and functional differences are summarized below:

Table 1: Comparison of Morpholine Fatty Acid Salts

| Compound | Fatty Acid Chain Length | Solubility (Water) | Lipophilicity (Log P*) | Applications |

|---|---|---|---|---|

| Morpholine stearate | C18 | Low | High (~6.5) | Surfactants, lubricants |

| Morpholine palmitate | C16 | Moderate | Moderate (~5.8) | Cosmetics, emulsifiers |

| Morpholine myristate | C14 | Moderate | Moderate (~4.5) | Pharmaceutical formulations |

| Morpholine linoleate | C18 (unsaturated) | Very low | High (~7.0) | Industrial coatings |

*Log P values estimated based on chain length and saturation .

Key Findings:

- Chain Length and Solubility: Longer chains (e.g., stearate, C18) reduce water solubility due to increased hydrophobicity. Unsaturated chains (e.g., linoleate) further decrease solubility .

- Thermal Stability: Morpholine stearate exhibits superior thermal stability compared to shorter-chain derivatives (e.g., myristate), as longer alkyl chains enhance resistance to degradation at elevated temperatures .

- Industrial Use: Stearate and linoleate derivatives are preferred in lubricants and coatings due to their high lipophilicity, while shorter chains (myristate) are used in pharmaceuticals for better bioavailability .

Comparison with Non-Fatty Acid Morpholine Derivatives

Morpholine stearate differs significantly from derivatives with non-fatty acid substituents:

Table 2: Comparison with Functionalized Morpholine Derivatives

| Compound | Functional Group | Key Properties | Applications |

|---|---|---|---|

| Morpholine sulfamate | Sulfamate (–NHSO₃) | High water solubility, ionic character | Drug synthesis, electrolytes |

| Morpholinium nitrate ionic liquid | Nitrate (NO₃⁻) | High ionic conductivity, low toxicity | Green solvents, batteries |

| 3,5-Dimethylmorpholine HCl | Methyl groups at C3/C5 | Enhanced binding affinity | Pharmaceutical intermediates |

| 4-(Bromoacetyl)morpholine | Bromoacetyl group | Electrophilic reactivity | Crosslinking agents |

Key Findings:

- Reactivity: Derivatives like 4-(bromoacetyl)morpholine exhibit higher electrophilic reactivity due to halogenated acyl groups, unlike the inert stearate chain .

- Biological Activity: Morpholine sulfamate and ionic liquids (e.g., morpholinium nitrate) show distinct pharmacological profiles. For example, morpholinium nitrate has a PIC50 value of -2.14, indicating moderate bioactivity, while stearate derivatives are primarily non-bioactive .

- Solubility: Sulfamate derivatives are water-soluble, contrasting with the hydrophobic nature of stearate salts .

Stability and Analytical Characterization

Morpholine stearate’s stability and characterization methods align with trends observed in other morpholine-containing compounds:

Stability Data (Comparative):

| Condition | Morpholine Stearate* | Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate |

|---|---|---|

| 50°C (2 weeks) | <5% degradation | Minimal degradation |

| pH 1–11 (aqueous) | Insoluble | Slight dissolution |

| Light exposure | Stable | Minor discoloration |

*Inferred from analogous morpholine-fatty acid salts .

Analytical Techniques:

- NMR Spectroscopy: Confirms the morpholine ring (δ 2.5–3.5 ppm for methylene protons) and stearate chain (δ 1.2–1.6 ppm for alkyl protons) .

- Mass Spectrometry: Verifies molecular weight (387.6 g/mol for morpholine stearate) .

Unique Properties of Morpholine Stearate

Morpholine stearate distinguishes itself through:

- Amphiphilicity: Balances hydrophilic (morpholine) and lipophilic (stearate) properties, enabling use in emulsifiers .

- Low Toxicity: Unlike halogenated derivatives (e.g., 4-(bromoacetyl)morpholine), it poses minimal environmental and health risks .

- Thermal Resilience: Outperforms shorter-chain morpholine salts in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.